Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
CAS No.:
Cat. No.: VC20225584
Molecular Formula: C12H11F3O3
Molecular Weight: 260.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11F3O3 |
|---|---|
| Molecular Weight | 260.21 g/mol |
| IUPAC Name | methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate |
| Standard InChI | InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-5-8(12(13,14)15)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
| Standard InChI Key | OSSDBZXRHZESFW-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CC1COC2=C1C=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate (IUPAC name: methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate) consists of a fused benzofuran ring system with partial saturation at the 2,3-positions. The trifluoromethyl (-CF₃) group at the 6-position introduces strong electron-withdrawing effects, while the acetoxy-methyl ester at the 3-position contributes to the compound’s lipophilicity and metabolic stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₁F₃O₃ |
| Molecular Weight | 260.21 g/mol |
| SMILES | COC(=O)CC1COC2=C1C=C(C=C2)C(F)(F)F |
| InChIKey | NOZCBIITMRRHCC-UHFFFAOYSA-N |
The stereochemistry at the 3-position of the dihydrobenzofuran ring is critical for its biological activity, as enantioselective synthesis methods have demonstrated differential interactions with molecular targets .
Synthesis and Enantioselective Production
Retrosynthetic Analysis
The compound is typically synthesized via intramolecular cyclization of alkynyl ester precursors. A pivotal step involves the formation of the dihydrobenzofuran ring through a Brønsted base-catalyzed enantioselective process, as demonstrated by Kondoh et al. . This method employs chiral Schiff base catalysts to achieve high enantiomeric excess (ee > 90%), ensuring precise control over the stereogenic center at the 3-position.
Stepwise Synthesis Protocol
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Precursor Preparation: Ethyl 2-(2-(3-trifluoromethylphenyl)ethynylphenoxy)propanoate is synthesized via Sonogashira coupling between 2-iodophenol derivatives and 3-trifluoromethylphenylacetylene .
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Cyclization: The alkynyl ester undergoes catalytic asymmetric cyclization using a chiral Brønsted base (e.g., (R)-BINOL-derived phosphoric acid) in dichloromethane at −40°C, yielding the dihydrobenzofuran core .
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Esterification: The intermediate carboxylic acid is methylated using dimethyl sulfate (DMS) in the presence of potassium carbonate, producing the final methyl ester .
Table 2: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature | ee (%) | Yield (%) |
|---|---|---|---|---|
| (R)-BINOL-phosphoric acid | CH₂Cl₂ | −40°C | 92 | 85 |
| (S)-TRIP | Toluene | 25°C | 78 | 72 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (600 MHz, CDCl₃): δ 2.21 (3H, s, CH₃COO), 3.13 (2H, t, J = 8.4 Hz, H-2), 3.89 (3H, s, OCH₃), 4.77 (2H, t, J = 8.4 Hz, H-3), 7.49 (1H, d, J = 8.4 Hz, H-5), 7.26 (1H, d, J = 8.4 Hz, H-7) .
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¹³C NMR (150 MHz, CDCl₃): δ 170.8 (C=O), 124.5 (q, J = 272 Hz, CF₃), 114.2–132.4 (aromatic carbons), 74.3 (C-3), 52.1 (OCH₃) .
Infrared (IR) Spectroscopy
Key absorptions include ν = 1751 cm⁻¹ (C=O stretch), 1238 cm⁻¹ (C-O ester), and 1132 cm⁻¹ (C-F stretch) .
Reactivity and Functionalization
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration at the 4-position using HNO₃/H₂SO₄, yielding a nitro derivative that serves as a precursor for amine functionalities .
Reduction Pathways
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Catalytic Hydrogenation: Pd/C-mediated hydrogenation reduces the furan ring to a tetrahydrofuran derivative, altering the compound’s conformational flexibility.
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LiAlH₄ Reduction: The ester group is reduced to a primary alcohol, enabling further functionalization (e.g., glycosylation) .
Biological Activity and Applications
Material Science Applications
The compound’s rigidity and thermal stability (decomposition temperature: 215°C) make it a candidate for high-performance polymer additives .
Comparison with Structural Analogs
6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid
The free carboxylic acid analog shows enhanced water solubility (logP = 1.2 vs. 2.8 for the methyl ester) but lower blood-brain barrier permeability .
Naphtho[1,2-b]furan Derivatives
Benzofuran analogs lack the extended aromatic system of naphthofurans, resulting in reduced planarity and altered binding affinities to hydrophobic enzyme pockets.
Industrial and Environmental Considerations
Scalability Challenges
Large-scale synthesis requires optimization of the chiral catalyst recovery system, as current methods suffer from 15–20% catalyst loss per cycle .
Ecotoxicology
Preliminary biodegradability assays indicate moderate persistence (DT₅₀ = 28 days in soil), necessitating further studies on aquatic toxicity .
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